4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis and Derivative Formation
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in the synthesis of various derivatives. Figueroa‐Pérez et al. (2006) demonstrated the utility of related pyrrolopyridines for synthesizing 4-substituted 7-azaindole derivatives, highlighting the reactivity of these compounds in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Structural and Topological Analysis
The structural and electronic properties of similar compounds have been thoroughly investigated. Hazra et al. (2012) conducted an experimental charge density distribution analysis of 4-chloro-1H-pyrrolo[2,3-b]pyridine, revealing insights into its bonding scheme and intermolecular interactions (Hazra et al., 2012).
Synthesis of Heterocycle-Based Molecules
Pyrrolopyridines, including those similar to this compound, have been used in the synthesis of new heterocycle-based molecules. Murthy et al. (2017) synthesized and characterized a compound through reduction reactions and studied its reactivity, highlighting the potential for creating novel molecules (Murthy et al., 2017).
Synthesis Techniques and Reactions
Herbert and Wibberley (1969) explored various synthesis routes for 1H-pyrrolo[2,3-b]pyridines and studied their reactions with electrophiles. Their work provides foundational knowledge on synthesizing and manipulating pyrrolopyridine derivatives, which could be applied to 4-chloro-3-iodo derivatives (Herbert & Wibberley, 1969).
Halogenation and Molecular Transformations
The halogenation of thieno[2,3-b]pyridine and its transformation into various derivatives, as studied by Klemm et al. (1974), could provide insights into the reactivity and modification possibilities for this compound (Klemm et al., 1974).
Applications in Antibacterial Agents
The synthesis of pyrrolopyridines and their potential as antibacterial agents have been explored. Abdel-Mohsen and Geies (2008) synthesized 1H-pyrrolo[2,3-b]pyridine derivatives, some of which were screened for antibacterial properties, suggesting potential medical applications for compounds in this class (Abdel-Mohsen & Geies, 2008).
Electrophilic Substitution Studies
The study of electrophilic substitutions in pyridines, like the work done by Mongin et al. (1998), provides insights into the chemical reactivity of pyrrolopyridines, which could extend to the study of this compound (Mongin et al., 1998).
Study of Nitrogen-Embedded Small Molecule Semiconductors
The research by Zhou et al. (2019) on nitrogen-embedded small molecules, including pyrrolopyridines, focused on their electrochemical, self-assembly, and carrier transport properties, which could be relevant for electronic applications (Zhou et al., 2019).
Fluorination Techniques
The synthesis of fluorinated pyrrolopyridines, as demonstrated by Thibault et al. (2003), can provide methods applicable for introducing fluorine into this compound derivatives (Thibault et al., 2003).
Functionalization and Agrochemical Applications
Minakata et al. (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine, leading to compounds with potential applications in agrochemicals and functional materials, which could be relevant for 4-chloro-3-iodo derivatives (Minakata et al., 1992).
Coupling Reactions in Pyrrolopyridines
Lavecchia et al. (2004) described the synthesis of 1H-pyrazolo[3,4-b]pyridines and their efficient coupling reactions, which might be applicable to the synthesis and modification of this compound (Lavecchia et al., 2004).
Crystal Structure Analysis
Selig et al. (2009) analyzed the crystal structure of a pyrrolopyridine derivative, providing valuable information on molecular interactions and stability, potentially applicable to this compound (Selig et al., 2009).
Synthesis of Pyrrolopyrimidines
The synthesis of pyrrolopyrimidines by Tumkevičius and Masevičius (2007) might offer techniques for synthesizing and modifying this compound derivatives, broadening the scope of potential applications (Tumkevičius & Masevičius, 2007).
Pyrrolopyrimidine Nucleosides Synthesis
The work of Seela et al. (1989) in synthesizing pyrrolo[2,3-b]pyridine 2′-deoxynucleosides could provide insights into the use of pyrrolopyridines in nucleoside synthesis, relevant for pharmaceutical research (Seela et al., 1989).
Biochemical Analysis
Biochemical Properties
It is known that halogenated heterocycles like this compound can interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Related compounds have been shown to influence cell function For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEYYMSXMIFGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468450 | |
Record name | 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869335-73-9 | |
Record name | 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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